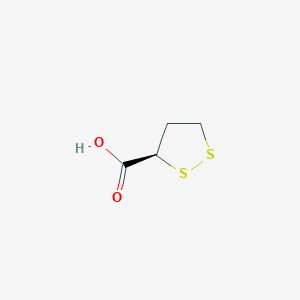

(3R)-dithiolane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-dithiolane-3-carboxylic acid is an organic compound characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-dithiolane-3-carboxylic acid typically involves the formation of the dithiolane ring followed by the introduction of the carboxylic acid group. One common method includes the reaction of a suitable dithiol with a halogenated carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the dithiolane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R)-dithiolane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(3R)-dithiolane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-dithiolane-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Dithiolane derivatives: Compounds with similar dithiolane rings but different substituents.

Carboxylic acids: Compounds with similar carboxylic acid groups but different ring structures.

Uniqueness

(3R)-dithiolane-3-carboxylic acid is unique due to the combination of the dithiolane ring and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(3R)-Dithiolane-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to effectively scavenge free radicals, which are implicated in oxidative stress and various diseases .

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers, making it a candidate for treating inflammatory conditions .

- Antitumor Activity : Preliminary investigations have indicated potential antiproliferative effects against certain cancer cell lines .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological molecules, influencing pathways related to oxidative stress and inflammation. The compound's structure allows it to participate in thiol-disulfide exchange reactions, which are crucial for its antioxidant activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1,2-Dithiolane-3-carboxylic acid | Contains a dithiolane ring | Exhibits strong antioxidant properties |

| α-Lipoic Acid | Contains both dithiolane and carboxyl | Known for its role in energy metabolism |

| 1,2-Dithiolanedicarboxylic Acid | Two carboxylic acid groups | More polar; used in different synthetic pathways |

| 2-Mercaptoacetic Acid | Simple thiol structure | Less complex; primarily used as a reducing agent |

This table illustrates that while this compound shares some features with other compounds, its specific configuration and biological activities set it apart.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated a significant reduction in radical levels, indicating strong antioxidant potential .

Case Study 2: Anti-inflammatory Effects

In vitro studies on human endothelial cells showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential application in managing inflammatory diseases .

Case Study 3: Antiproliferative Effects

Research conducted on several cancer cell lines revealed that this compound inhibited cell proliferation at varying concentrations. The IC50 values were determined, indicating its effectiveness as an antiproliferative agent .

Properties

Molecular Formula |

C4H6O2S2 |

|---|---|

Molecular Weight |

150.2 g/mol |

IUPAC Name |

(3R)-dithiolane-3-carboxylic acid |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |

InChI Key |

SHMXLCRUTGTGGS-GSVOUGTGSA-N |

Isomeric SMILES |

C1CSS[C@H]1C(=O)O |

Canonical SMILES |

C1CSSC1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.